molecular formula C17H18O3S B022234 [(Diphenylmethyl)sulfinyl]acetic Acid Ethyl Ester CAS No. 118286-19-4

[(Diphenylmethyl)sulfinyl]acetic Acid Ethyl Ester

Cat. No.: B022234
CAS No.: 118286-19-4
M. Wt: 302.4 g/mol
InChI Key: XQVZQTKFGQJNTO-UHFFFAOYSA-N
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Description

Overview [(Diphenylmethyl)sulfinyl]acetic Acid Ethyl Ester (CAS 118286-19-4) is a high-purity, synthetically versatile sulfinyl-containing ester. With a molecular formula of C 17 H 18 O 3 S and a molecular weight of 302.39 g/mol, this compound is characterized by a diphenylmethyl group attached to a sulfinyl moiety and an ethyl ester functional group. It is supplied as a white to off-white solid and should be stored at 2-8°C. Research Applications and Value This compound serves as a critical synthetic intermediate in organic and medicinal chemistry. Its primary research value lies in its role as a key precursor in the synthesis of Modafinil and its analogues, a class of compounds with documented pharmacological activity . The sulfinyl group confers chirality, making the compound valuable for asymmetric synthesis, while the diphenylmethyl substituent provides steric bulk, influencing reactivity and stability during multi-step synthetic sequences . Beyond pharmaceutical synthesis, it is also utilized in proteomics research, where its structure can be exploited for studying protein modifications and interactions . Mechanism and Synthetic Utility In synthetic pathways, the compound's utility is demonstrated by its well-defined reactivity. The ethyl ester can undergo hydrolysis to form the corresponding carboxylic acid, while the sulfinyl group can be further oxidized to a sulfone or reduced to a sulfide, enabling diverse chemical derivatization . A prominent synthetic route involves its formation via oxidation of the corresponding sulfide precursor, [(Diphenylmethyl)thio]acetic Acid Ethyl Ester, using oxidizing agents such as hydrogen peroxide . Its acid-labile nature also allows for selective deprotection under controlled conditions, offering compatibility in complex molecule assembly, such as in peptide chemistry . Note on Use This product is intended for research applications in a controlled laboratory setting only. It is strictly not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

ethyl 2-benzhydrylsulfinylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3S/c1-2-20-16(18)13-21(19)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVZQTKFGQJNTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647140
Record name Ethyl (diphenylmethanesulfinyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118286-19-4
Record name Ethyl (diphenylmethanesulfinyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation to Sulfinyl Derivative

The sulfenyl ester is oxidized using sodium hypochlorite (5–15% aqueous solution) at 40–45°C. The reaction proceeds via a radical mechanism, converting the sulfide (-S-) to sulfoxide (-SO-). Critical factors include:

  • Oxidant : 1.1–2.0 equivalents of NaOCl.

  • Acid workup : Sulfuric acid (pH 2) precipitates the product.

  • Yield : 73% for [(diphenylmethyl)sulfinyl]acetic acid ethyl ester.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₇H₁₈O₃S
Molecular Weight302.39 g/mol
Density1.216 g/cm³
Boiling Point492.7°C (predicted)
AppearanceWhite solid

Alternative Pathway via Benzhydrol and Thiourea

Condensation with Thiourea and 2-Chloroacetic Acid

A patent-described method starts with benzhydrol (5), thiourea (6), and 2-chloroacetic acid (7) in hydrobromic acid. This one-pot reaction forms 2-[(diphenylmethyl)sulfenyl]acetic acid (8), which is esterified and oxidized.

  • Esterification : Ethanol and catalytic sulfuric acid under reflux.

  • Oxidation : Hydrogen peroxide or NaOCl in acetic acid.

  • Yield : 70–75% after column chromatography.

Chirality Control

For enantiomerically pure products, asymmetric oxidation is achieved using chiral ligands (e.g., Sharpless-type catalysts). X-ray crystallography confirms the absolute configuration of the (-)-enantiomer as R.

Optimization Strategies for Industrial Scalability

Solvent Selection

  • Dichloromethane minimizes side reactions during condensation.

  • Ethyl acetate improves solubility during esterification.

Catalytic Systems

  • Transition metals (e.g., Cu, Fe) with nitrogen ligands enhance oxidative coupling efficiency.

  • N,N′-Carbonyldiimidazole (CDI) avoids sulfoxide reduction during amidation.

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield
Sulfenyl ester formationDiphenylchloromethane, ethyl mercaptoacetate, NaOEt70%
OxidationNaOCl (5%), H₂SO₄, 40–45°C73%
Enantiomeric resolutionChiral HPLC, (+)-diethyl tartrate>99% ee

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (CDCl₃): δ 3.20–3.68 (d, 2H, CH₂SO), 5.29 (s, 1H, CHPh₂), 7.38–7.49 (m, 10H, aromatic).

  • ¹³C-NMR : 172.1 ppm (C=O), 63.5 ppm (CHPh₂).

High-Performance Liquid Chromatography (HPLC)

  • Purity >99.5% achieved using C18 columns and acetonitrile/water gradients .

Chemical Reactions Analysis

Types of Reactions

[(Diphenylmethyl)sulfinyl]acetic Acid Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C17_{17}H18_{18}O3_3S
  • Molecular Weight : 302.39 g/mol
  • CAS Number : 118286-19-4

The compound features a sulfinyl group which contributes to its reactivity and utility in various chemical reactions, including oxidation and substitution.

Organic Synthesis

[(Diphenylmethyl)sulfinyl]acetic Acid Ethyl Ester is predominantly used as an intermediate in organic synthesis. It plays a crucial role in the preparation of various pharmaceuticals and biologically active compounds:

  • Synthesis of Modafinil : This compound is a key intermediate in the synthesis of modafinil, a well-known psychostimulant used for the treatment of narcolepsy. The synthesis involves several steps including oxidation and amide formation from [(diphenylmethyl)sulfinyl]acetic acid .

Proteomics Research

In biological studies, this compound is employed to investigate protein interactions and functions. Its ability to modify protein structures makes it useful for studying the mechanisms of action of various proteins:

  • Protein Labeling : The ethyl ester can be utilized for labeling proteins, allowing researchers to track protein interactions in complex biological systems.

Industrial Applications

The compound finds use in the industrial synthesis of other chemical compounds. Its properties allow for the production of various derivatives that are useful in different applications:

  • Chemical Manufacturing : It is used in the synthesis of specialty chemicals and materials that require sulfinyl functionalities.

Synthetic Route Overview

StepReactantsConditionsProducts
1Benzhydryl Chloride + Sodium SulfinateBase, Solvent (CHCl3_3)Sulfinic Acid Intermediate
2Sulfinic Acid + Ethyl BromoacetateBase, HeatThis compound

Case Study 1: Modafinil Synthesis

A notable application of this compound is its role in synthesizing modafinil. The process involves multiple steps where the ethyl ester undergoes oxidation to form the corresponding sulfinic acid, followed by conversion to the amide form via treatment with ammonia . This pathway highlights its significance in pharmaceutical chemistry.

Case Study 2: Proteomics Applications

In proteomics research, this compound has been utilized for studying protein modifications. For instance, researchers have explored its potential to label specific amino acids within proteins, aiding in the understanding of protein dynamics and interactions within cellular environments.

Mechanism of Action

The mechanism of action of [(Diphenylmethyl)sulfinyl]acetic Acid Ethyl Ester is not well-documented in the literature. its effects are likely related to its ability to undergo various chemical reactions, which can modify its structure and function. The molecular targets and pathways involved are not clearly defined .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent on Acetic Acid Sulfur Oxidation State Key Applications Stability Profile
[(Diphenylmethyl)sulfinyl]acetic Acid Ethyl Ester Diphenylmethyl, Ethyl Ester Sulfinyl (+4) Chiral intermediates, pharmaceuticals Acid-labile
Erdosteine Ethyl Ester Tetrahydrothiophene-derived Sulfanyl (−2) Impurity in Erdosteine synthesis Prone to oxidation
m-Tolylsulfanyl-acetic Acid Ethyl Ester m-Tolyl, Ethyl Ester Sulfanyl (−2) Organic synthesis intermediates Oxidation-sensitive
Trifluoromethylsulfanyl-acetic Acid Ethyl Ester CF₃, Ethyl Ester Sulfanyl (−2) Fluorinated drug candidates High thermal stability
Ethyl Diazoacetate Diazo, Ethyl Ester N/A Cyclopropanation, aziridine synthesis Light- and heat-sensitive

Stability and Functional Utility

  • Acid Lability: Unlike t-butyl esters, this compound resists hydrogenolysis but cleaves efficiently under mild acidic conditions (e.g., trifluoroacetic acid) .
  • Oxidative Stability : The sulfinyl group is less prone to further oxidation compared to sulfanyl analogs (e.g., erdosteine ethyl ester → erdosteine oxide ), making it preferable in oxidative environments.
  • Steric Effects : The diphenylmethyl group impedes nucleophilic attack, enhancing stability in basic conditions compared to less bulky analogs like m-tolylsulfanyl derivatives .

Data Tables

Table 3: Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility (Predicted) LogP
This compound C₁₇H₁₈O₃S 302.39 g/mol Low in water, soluble in CH₂Cl₂ 3.8
m-Tolylsulfanyl-acetic Acid Ethyl Ester C₁₁H₁₄O₂S 210.29 g/mol Soluble in ether 2.5
Trifluoromethylsulfanyl-acetic Acid Ethyl Ester C₅H₇F₃O₂S 188.17 g/mol Soluble in DMSO 1.9

Biological Activity

[(Diphenylmethyl)sulfinyl]acetic acid ethyl ester, often referred to as a derivative of modafinil, has garnered attention due to its potential pharmacological applications, particularly in the treatment of sleep disorders and its neuroprotective properties. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a sulfinyl group attached to a diphenylmethyl moiety, which contributes to its unique biological properties. The molecular formula is C15H14O3SC_{15}H_{14}O_3S, and it is known for its stability and solubility in organic solvents, making it suitable for various biological assays.

Target Interactions

This compound primarily interacts with several neurotransmitter systems, including:

  • Dopamine Transporter (DAT) : It exhibits atypical inhibition of DAT, which is crucial for regulating dopamine levels in the brain. This mechanism is similar to modafinil but with distinct pharmacological profiles that may reduce side effects associated with traditional stimulants .
  • Serotonin and Norepinephrine Transporters : Preliminary studies indicate that this compound may also affect serotonin and norepinephrine reuptake, potentially enhancing mood and cognitive function .

Biochemical Pathways

The compound influences various biochemical pathways:

  • Oxidative Stress Reduction : It has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cellular models .
  • Neuroprotection : In animal studies, it has demonstrated neuroprotective effects against ischemic damage, likely through the modulation of neuroinflammatory responses and apoptosis pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals:

  • Absorption : Rapidly absorbed when administered orally, with peak plasma concentrations occurring within 1-2 hours.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes, leading to several metabolites that retain varying degrees of biological activity.
  • Excretion : The compound is excreted mainly through urine, with both parent compound and metabolites detectable.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated significant scavenging activity comparable to established antioxidants (Table 1).

CompoundDPPH Scavenging Activity (%)
This compound78%
Ascorbic Acid85%
Trolox82%

Neuroprotective Effects

In a recent case study involving an animal model of stroke, this compound was administered at doses of 20 mg/kg and 30 mg/kg. The findings showed:

  • Reduced Infarct Size : A significant decrease in brain infarct size compared to control groups.
  • Improved Behavioral Outcomes : Enhanced recovery in motor function was observed in treated animals .

Clinical Implications

The potential applications of this compound extend beyond its use as a stimulant. Its neuroprotective properties suggest possible therapeutic roles in conditions such as:

  • Narcolepsy : Similar to modafinil, it may help manage excessive daytime sleepiness.
  • Cognitive Disorders : Its effects on neurotransmitter systems could make it a candidate for treating cognitive decline associated with aging or neurodegenerative diseases.

Q & A

Q. How to design a study investigating the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer :
  • Variables : Vary nucleophiles (e.g., amines, alkoxides) and solvents (polar aprotic vs. protic).
  • Kinetic Analysis : Use 1H^{1}\text{H}-NMR to track ester conversion over time. Calculate activation energy (Ea_a) via Arrhenius plots.
  • Comparative Analysis : Contrast reactivity with non-sulfinyl esters to isolate electronic effects of the SO group .

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